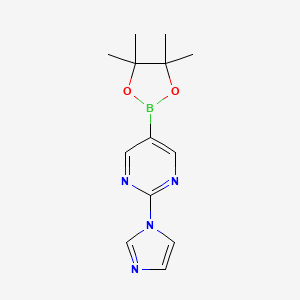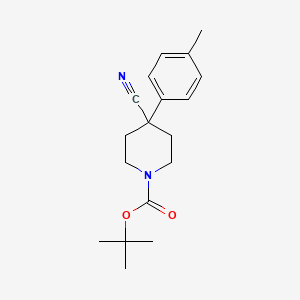
3-Methyl-4-(4-methylphenyl)-1,2-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(4-methylphenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the tolyl group (a derivative of toluene) and the isoxazole ring makes this compound interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-methylphenyl)-1,2-oxazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction between 4-methylbenzaldehyde and hydroxylamine hydrochloride in the presence of a base can lead to the formation of the isoxazole ring. The reaction conditions typically involve heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-(4-methylphenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-Methyl-4-(4-methylphenyl)-1,2-oxazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(4-methylphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Tolyl)-3-methyl-isoxazole: Lacks the amine group but shares the isoxazole ring and tolyl group.
3-Methyl-5-phenylisoxazole: Similar structure but with a phenyl group instead of a tolyl group.
4-Methyl-3-phenylisoxazole: Another similar compound with a phenyl group and a methyl group on the isoxazole ring.
Uniqueness
3-Methyl-4-(4-methylphenyl)-1,2-oxazol-5-amine is unique due to the presence of both the tolyl group and the amine group on the isoxazole ring. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
925007-44-9 |
|---|---|
Fórmula molecular |
C11H12N2O |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
3-methyl-4-(4-methylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-3-5-9(6-4-7)10-8(2)13-14-11(10)12/h3-6H,12H2,1-2H3 |
Clave InChI |
KWAOIMTYDDQVOO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(ON=C2C)N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(ON=C2C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-B]pyridine-5-carbonitrile, 4-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1502753.png)

![2-[4-(Trifluoromethyl)phenyl]pyridin-4-amine](/img/structure/B1502762.png)









![Benzenemethanamine, N,N-dimethyl-4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]-](/img/structure/B1502792.png)
